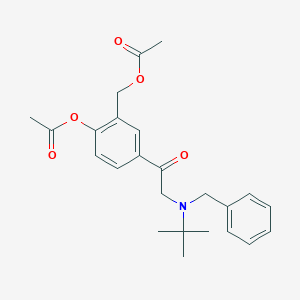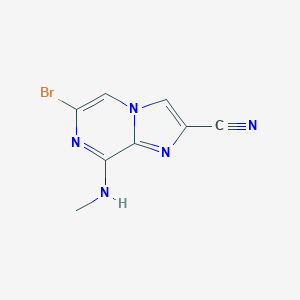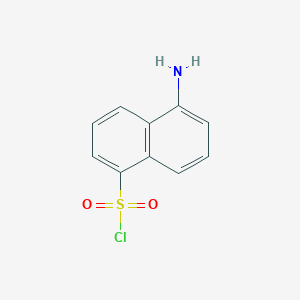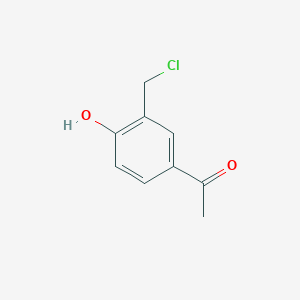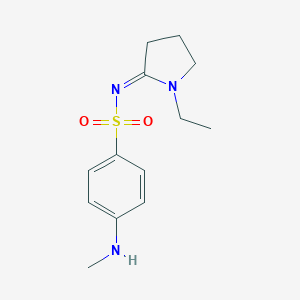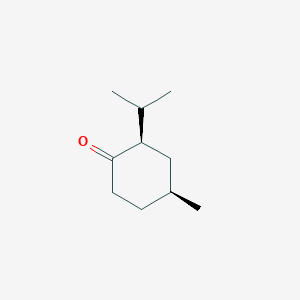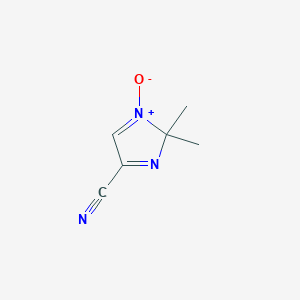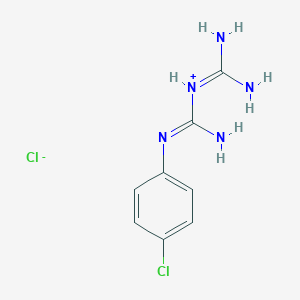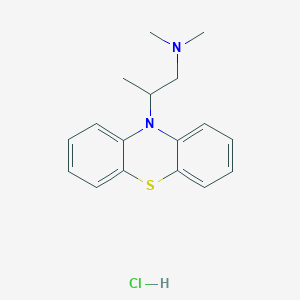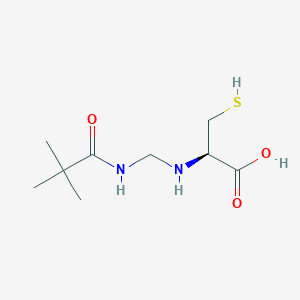
Trimethylacetamidomethylcysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethylacetamidomethylcysteine, also known as TMAO, is a small organic molecule that has gained significant attention in recent years due to its potential role in the development of various diseases. TMAO is formed in the liver through the oxidation of trimethylamine-N-oxide (TMAO) by flavin-containing monooxygenase 3 (FMO3). TMAO has been shown to be involved in the pathogenesis of cardiovascular disease, kidney disease, and other conditions.
作用机制
The exact mechanism of action of Trimethylacetamidomethylcysteine is not fully understood. However, it is believed that Trimethylacetamidomethylcysteine may promote the development of cardiovascular disease by increasing the deposition of cholesterol in the arterial wall and promoting the formation of atherosclerotic plaques. Trimethylacetamidomethylcysteine may also promote inflammation and oxidative stress, both of which are known to contribute to the development of cardiovascular disease.
生化和生理效应
Trimethylacetamidomethylcysteine has been shown to have a variety of biochemical and physiological effects. Studies have shown that Trimethylacetamidomethylcysteine can alter lipid metabolism, promote inflammation, and increase oxidative stress. Trimethylacetamidomethylcysteine has also been shown to affect the function of various organs, including the liver, kidneys, and heart.
实验室实验的优点和局限性
Trimethylacetamidomethylcysteine is a useful tool for studying the pathogenesis of various diseases. It can be used to induce the development of cardiovascular disease and kidney disease in animal models. However, there are limitations to the use of Trimethylacetamidomethylcysteine in laboratory experiments. Trimethylacetamidomethylcysteine is a small molecule that can easily diffuse across cell membranes, which can make it difficult to target specific tissues or organs. Additionally, Trimethylacetamidomethylcysteine can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are many future directions for research on Trimethylacetamidomethylcysteine. One area of interest is the development of therapies that target Trimethylacetamidomethylcysteine to prevent the development of cardiovascular disease and kidney disease. Another area of interest is the development of new methods for synthesizing and measuring Trimethylacetamidomethylcysteine. Additionally, further research is needed to fully understand the mechanism of action of Trimethylacetamidomethylcysteine and its effects on various organs and systems in the body.
Conclusion:
In conclusion, Trimethylacetamidomethylcysteine is a small organic molecule that has gained significant attention in recent years due to its potential role in the development of various diseases. Trimethylacetamidomethylcysteine is synthesized in the liver and has been shown to be involved in the pathogenesis of cardiovascular disease, kidney disease, and other conditions. Trimethylacetamidomethylcysteine has a variety of biochemical and physiological effects and is a useful tool for studying the pathogenesis of various diseases. However, there are limitations to the use of Trimethylacetamidomethylcysteine in laboratory experiments, and further research is needed to fully understand its mechanism of action and its effects on the body.
合成方法
Trimethylacetamidomethylcysteine can be synthesized in the laboratory using a variety of methods. One common method involves the oxidation of Trimethylacetamidomethylcysteine with hydrogen peroxide or other oxidizing agents. Another method involves the reaction of Trimethylacetamidomethylcysteine with various reagents, such as acetic anhydride or acetyl chloride, to form Trimethylacetamidomethylcysteine derivatives.
科学研究应用
Trimethylacetamidomethylcysteine has been the subject of extensive scientific research in recent years. Studies have shown that elevated levels of Trimethylacetamidomethylcysteine in the blood are associated with an increased risk of cardiovascular disease, kidney disease, and other conditions. Trimethylacetamidomethylcysteine has also been shown to be involved in the regulation of lipid metabolism and the immune system.
属性
CAS 编号 |
125700-47-2 |
|---|---|
产品名称 |
Trimethylacetamidomethylcysteine |
分子式 |
C9H18N2O3S |
分子量 |
234.32 g/mol |
IUPAC 名称 |
(2R)-2-[(2,2-dimethylpropanoylamino)methylamino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C9H18N2O3S/c1-9(2,3)8(14)11-5-10-6(4-15)7(12)13/h6,10,15H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1 |
InChI 键 |
UBENVAHPSYMDLE-LURJTMIESA-N |
手性 SMILES |
CC(C)(C)C(=O)NCN[C@@H](CS)C(=O)O |
SMILES |
CC(C)(C)C(=O)NCNC(CS)C(=O)O |
规范 SMILES |
CC(C)(C)C(=O)NCNC(CS)C(=O)O |
同义词 |
Cys-Tacm trimethylacetamidomethylcysteine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



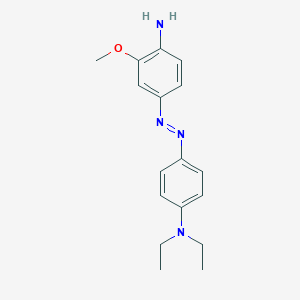
![N-[4-(4-Fluorophenyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]-6-(1-methylethyl)-2-pyrimidinyl]-N-methyl-methanesulfonamide](/img/structure/B141218.png)
